molecular formula C10H10ClFO3S B1527338 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride CAS No. 1249254-54-3

2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1527338
CAS No.: 1249254-54-3
M. Wt: 264.7 g/mol
InChI Key: SQZLGUNNROQYQG-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride is an organic compound that features a cyclopropylmethoxy group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-hydroxy-5-fluorobenzene.

    Cyclopropylmethoxy Group Introduction: The hydroxyl group is converted to a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base like potassium carbonate.

    Sulfonyl Chloride Introduction: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Reduction: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (e.g., bromine) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Formed from reactions with alcohols or thiols.

    Nitrated or Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and screening.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride largely depends on its chemical reactivity:

    Nucleophilic Substitution: The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form stable sulfonamide or sulfonate bonds.

    Electrophilic Aromatic Substitution: The benzene ring’s electron density can be modulated by the substituents, influencing its reactivity towards electrophiles.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)-4-fluorobenzene-1-sulfonyl chloride: Similar structure but with the fluorine atom in a different position.

    2-(Cyclopropylmethoxy)-5-chlorobenzene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

    2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

Uniqueness

2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications in various fields. The presence of the cyclopropylmethoxy group adds steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3S/c11-16(13,14)10-5-8(12)3-4-9(10)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZLGUNNROQYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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